![molecular formula C18H17NO2S2 B2872958 Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1704558-65-5](/img/structure/B2872958.png)

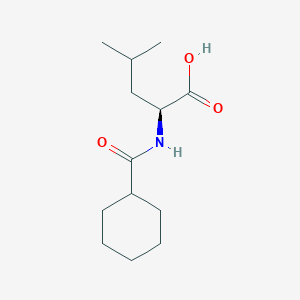

Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

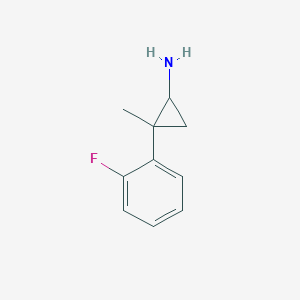

“Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound that likely contains a benzo[b]thiophene motif . Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It is a constituent of petroleum-related deposits such as lignite tar . The benzo[b]furan motif, which is structurally similar to benzo[b]thiophene, has been found to have significant therapeutic potential .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves complex chemical reactions . For instance, a reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide can form benzothiophene with an alkyl substitution at position 2 . Additionally, thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .Molecular Structure Analysis

The molecular structure of “Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” is likely complex due to the presence of multiple heterocyclic rings . These rings can participate in diverse intermolecular interactions with enzymes, involving hydrogen bonding, π-stacking, metal coordination bonds, and van der Waals and hydrophobic forces .Chemical Reactions Analysis

The chemical reactions involving “Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” are likely complex and may involve various types of reactions . For instance, the rates of cleavage of RCHSiMe by 2.00-NaOMe in MeOH or MeOD at 50 °C have been determined for R = furan-2-yl, 2-thienyl, benzo[b]furan-2-yl, and benzo[b]thiophen-2-yl .Applications De Recherche Scientifique

Organic Electronics

The compound’s structural features, particularly the thiophene unit, make it a candidate for use in organic electronics. Thiophene-based polymers are known for their electrical, optical, and photovoltaic properties . They are often used in the synthesis of donor-acceptor polymers, which are crucial for organic photovoltaics and other applications like light-emitting diodes and field-effect transistors .

Medicinal Chemistry

Thiophene derivatives have a wide range of therapeutic properties. They are used in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-cancer activities. The benzo[b]thiophen moiety of the compound could be explored for its potential in creating new pharmacological agents .

Antimicrobial Agents

Compounds with thiophene and furan rings have been evaluated for their efficacy against various bacterial and fungal species. The specific compound could be investigated for its inhibitory potential against pathogens, contributing to the development of new antimicrobial drugs .

Serotonin Receptor Modulation

Benzo[b]thiophen derivatives have been assessed for their affinity on serotoninergic receptors, which are significant in the treatment of neurological disorders. This compound could be studied for its potential effects on serotonin receptors, which may lead to new treatments for depression, anxiety, and other mental health conditions .

Antibacterial Activity

The compound’s furan and thiophene components have been linked to antibacterial activity. Research into this compound could lead to the synthesis of novel furan derivatives with enhanced antibacterial properties, addressing the growing concern of antibiotic resistance .

Material Science

The unique structure of the compound, especially the presence of the thiophene ring, suggests potential applications in material science. Thiophene-based materials are known for their tunable optoelectronic properties, which can be beneficial in developing new materials for electronic and photonic devices .

Orientations Futures

The future directions for “Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” could involve further exploration of its therapeutic potential . Given the significant therapeutic potential of benzo[b]furan derivatives, there may be interest in further investigating the biological activities of this compound .

Mécanisme D'action

Target of Action

The primary target of Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

serotonin system and related pathways. Serotonin is a key neurotransmitter involved in numerous physiological functions and psychiatric disorders .

Result of Action

Given its target, it is likely that it impacts theserotonin system , potentially leading to changes in mood, appetite, sleep, and other physiological functions .

Propriétés

IUPAC Name |

1-benzothiophen-2-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c20-18(17-12-13-4-1-2-6-15(13)23-17)19-8-7-16(22-11-9-19)14-5-3-10-21-14/h1-6,10,12,16H,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHLWASZBYXVGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,2,5-Trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2872880.png)

![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2872881.png)

![N-(4-methylthiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2872889.png)

![N~4~-(3,5-dimethylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2872890.png)

![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2872896.png)

![2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2872898.png)